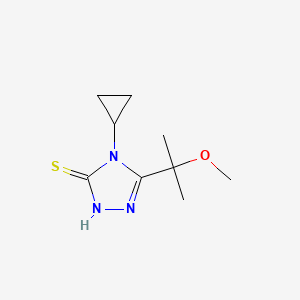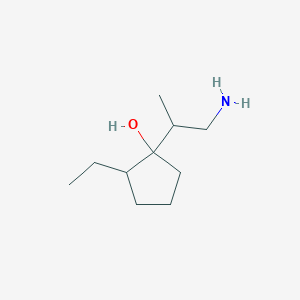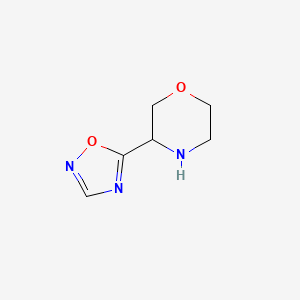
3-(1,2,4-Oxadiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,4-Oxadiazol-5-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. Morpholine is a six-membered ring containing one nitrogen atom and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . For example, the reaction of benzophenone hydrazide with an appropriate reagent can yield the desired oxadiazole derivative .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of solvents like toluene or THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
3-(1,2,4-Oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in medicinal chemistry for its bioactive properties.
Uniqueness
3-(1,2,4-Oxadiazol-5-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent sets it apart from other oxadiazole derivatives .
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-(1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6/h4-5,7H,1-3H2 |
InChI-Schlüssel |
FVYVMAUWPSEWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


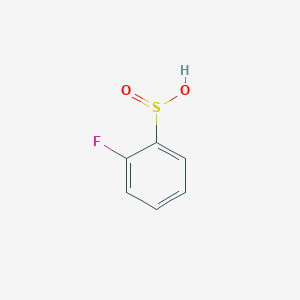
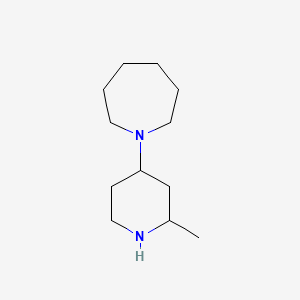

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
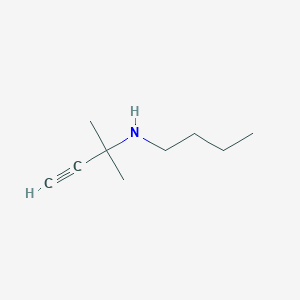
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

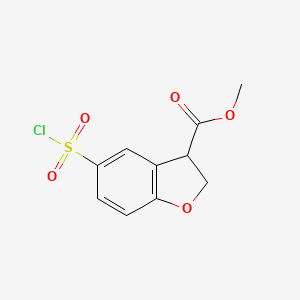
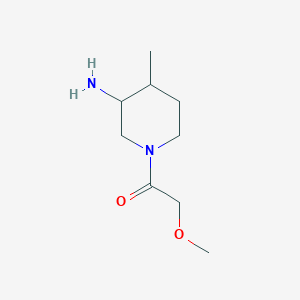
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)

